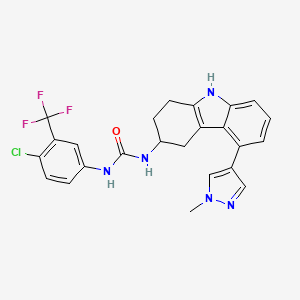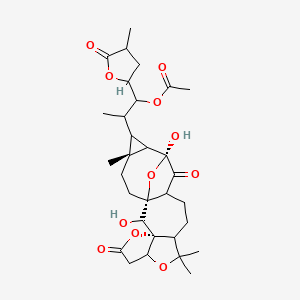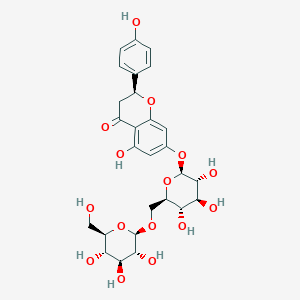
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium is a compound that combines methanol, a simple alcohol, with 1,2,3,4,5-pentamethylcyclopentane, a highly substituted cyclopentane, and titanium, a transition metal
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentamethylcyclopentane typically involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with methylmagnesium chloride . This reaction proceeds through a three-step process, which includes the formation of intermediate compounds before yielding the final product . The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of methanol;1,2,3,4,5-pentamethylcyclopentane;titanium may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time. Additionally, the use of catalysts may be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium, which may result in the formation of titanium oxides or other related compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation states of titanium, potentially forming titanium hydrides or other reduced species.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups or atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium oxides, while reduction reactions may produce titanium hydrides. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium has several scientific research applications, including:
Chemistry: The compound is used as a precursor to various ligands, such as 1,2,3,4,5-pentamethylcyclopentadienyl, which are important in organometallic chemistry. These ligands can form complexes with transition metals, which are used as catalysts in various chemical reactions.
Mecanismo De Acción
The mechanism of action of methanol;1,2,3,4,5-pentamethylcyclopentane;titanium involves its interaction with various molecular targets and pathways. In chemical reactions, the compound can act as a ligand, forming complexes with transition metals and facilitating various catalytic processes . In biological systems, the compound can participate in electron transfer reactions, playing a role in the regeneration of NADH and other metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methanol;1,2,3,4,5-pentamethylcyclopentane;titanium include:
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl, used in organometallic chemistry.
Cyclopentadienyl Compounds: Various cyclopentadienyl compounds that form complexes with transition metals and are used as catalysts in chemical reactions.
Uniqueness
This compound is unique due to its combination of methanol, a highly substituted cyclopentane, and titanium. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications. Its ability to form stable complexes with transition metals and participate in electron transfer reactions sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C13H32O3Ti |
|---|---|
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
methanol;1,2,3,4,5-pentamethylcyclopentane;titanium |
InChI |
InChI=1S/C10H20.3CH4O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h6-10H,1-5H3;3*2H,1H3; |
Clave InChI |
WSOIAGGRBFCASL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C1C)C)C)C.CO.CO.CO.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B12432654.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12432657.png)



![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)




![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)

